DI-591

DCN1-UBC12 Interaction Protein-Protein Interaction Inhibitor Ubiquitin-Proteasome System

Researchers studying cullin-RING ligase biology face a critical challenge: pan-cullin NAE inhibitors like MLN4924 globally inactivate all CRL complexes (CRL1-5), affecting ~20% of cellular proteins and triggering confounding stress responses. DI-591 solves this by selectively targeting only the DCN1-UBC12 interaction, specifically converting cullin 3 (CUL3) to its inactive form while leaving CRL1, CRL2, CRL4, and CRL5 fully functional. • Ki = 10-12 nM for DCN1 & DCN2; >1000-fold selectivity over DCN3-5 • Cellular activity at 0.3-10 µM; validated in THLE2 & KYSE70 cells • Supplied as soluble 10 mM DMSO stock; ≥98% purity

Molecular Formula C31H47N5O4S
Molecular Weight 585.81
Cat. No. B1192631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-591
SynonymsDI-591;  DI591;  DI 591
Molecular FormulaC31H47N5O4S
Molecular Weight585.81
Structural Identifiers
SMILESO=C(N[C@@H](C1CCCCC1)CNC(CCN2CCOCC2)=O)[C@@H](NC(CC)=O)CC3=NC4=CC=C(C(C)C)C=C4S3
InChIInChI=1S/C31H47N5O4S/c1-4-28(37)33-25(19-30-34-24-11-10-23(21(2)3)18-27(24)41-30)31(39)35-26(22-8-6-5-7-9-22)20-32-29(38)12-13-36-14-16-40-17-15-36/h10-11,18,21-22,25-26H,4-9,12-17,19-20H2,1-3H3,(H,32,38)(H,33,37)(H,35,39)/t25-,26+/m0/s1
InChIKeyCNJKDQGPBAWNRY-IZZNHLLZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DI-591: A Potent, Selective DCN1-UBC12 PPI Inhibitor for CRL3 Neddylation Research


DI-591 is a high-affinity, cell-permeable small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between DCN1 (Defective in Cullin Neddylation 1, also known as DCUN1D1) and the E2 enzyme UBC12 (UBE2M) [1]. It binds to purified recombinant human DCN1 and DCN2 proteins with Ki values of 10–12 nM, thereby blocking the neddylation of cullin 3 (CUL3) and inactivating the CUL3-RING E3 ubiquitin ligase (CRL3) complex, while leaving other cullin family members (cullins 1, 2, 4A, 4B, and 5) largely unaffected . As a first-in-class, reversible probe molecule with fully characterized selectivity, DI-591 enables precise interrogation of CRL3-specific biology without the broad-spectrum effects of NAE (NEDD8-activating enzyme) inhibitors like MLN4924 [2].

Why DI-591 Cannot Be Replaced by Pan-Cullin or Non-Selective DCN1 Inhibitors


Simply substituting DI-591 with a pan-cullin NEDD8 inhibitor (e.g., MLN4924) or a less-selective DCN1 inhibitor introduces significant experimental variability and biological off-target effects. MLN4924 blocks the first step of the neddylation cascade, globally inactivating all cullin-RING ligases (CRL1–5), which indiscriminately affects the turnover of ~20% of cellular proteins and often triggers confounding stress responses [1]. Conversely, DI-591 leverages its unique selectivity for the DCN1-UBC12 interaction to specifically convert only cullin 3 into an un-neddylated, inactive form, leaving other CRL complexes (e.g., CRL1/SCF, CRL2, CRL4, CRL5) fully functional [2]. This pathway-specific inhibition is critical for decoupling the distinct biological roles of CRL3 from those of other cullins, a functional resolution that cannot be achieved with broader-spectrum agents or uncharacterized DCN1 tool compounds lacking isoform specificity data .

DI-591 Quantitative Differentiation: Head-to-Head Evidence vs. Key Comparators


Evidence 1: DCN1/2 Binding Affinity and Isoform Selectivity

DI-591 demonstrates high-affinity binding to the intended targets DCN1 (Ki = 12 nM) and DCN2 (Ki = 10.4 nM) as measured by fluorescence polarization assay . Crucially, DI-591 exhibits no appreciable binding to the related DCN3, DCN4, or DCN5 proteins, translating to a >1000-fold selectivity window over these off-target isoforms . This level of isoform discrimination is a defining characteristic not uniformly established for all DCN1 inhibitors, such as earlier peptidomimetics or broad-spectrum NEDD8 pathway agents [1].

DCN1-UBC12 Interaction Protein-Protein Interaction Inhibitor Ubiquitin-Proteasome System

Evidence 2: Functional Selectivity — Specific Inhibition of Cullin 3 vs. Other Cullins

In cellular assays, DI-591 at 0.3 µM and 10 µM selectively converts cullin 3 (CUL3) to its inactive, un-neddylated form in both THLE2 liver cells and KYSE70 esophageal cancer cells, with no detectable effect on the neddylation status of cullins 1, 2, 4A, 4B, or 5 [1]. This stands in stark contrast to the NAE inhibitor MLN4924, which at 0.3 µM rapidly inhibits neddylation of all cullin family members (including cullin 1 and 3) within 1–2 hours [2]. The data firmly establish the DCN1-UBC12 interaction as the critical regulatory node specifically for cullin 3 neddylation, a functional insight uniquely accessible via DI-591 treatment [3].

Cullin Neddylation CRL3 E3 Ligase Pathway-Specific Probe

Evidence 3: Comparative Potency — Reversible Probe vs. Covalent Inhibitors

While DI-591 is a potent and selective reversible inhibitor (Ki = 12 nM), subsequent covalent DCN1 inhibitors such as DI-1548 (Ki < 1 nM) and DI-1859 (Ki < 1 nM) demonstrate higher biochemical potency [1]. Direct comparative data indicate that DI-1548 can inhibit cullin 3 neddylation at concentrations as low as 1 nM, which is approximately 1000 times more potent than DI-591 in cellular assays . However, DI-591's reversible binding mechanism provides a distinct pharmacological tool distinct from the irreversible, time-dependent inhibition of covalent derivatives, making it better suited for studies requiring rapid washout or reversible target engagement profiles .

Reversible Inhibitor Covalent Inhibitor Tool Compound Selection

Evidence 4: Mechanistic Differentiation from Orally Bioavailable DCN1 Inhibitors

DI-591 is structurally and mechanistically distinct from orally bioavailable DCN1 inhibitors like NAcM-OPT (IC50 = 80 nM). While NAcM-OPT is a piperidinyl urea derivative with demonstrated oral bioavailability (half-life = 4.2 h in mice) [1], DI-591 is a peptidomimetic inhibitor designed via structure-based optimization of the UBC12 N-terminal peptide [2]. Notably, DI-591 does not possess the pharmacokinetic properties for reliable oral dosing, which limits its utility to in vitro and ex vivo applications, or in vivo studies via parenteral administration. This contrasts with NAcM-OPT, which is optimized for in vivo target engagement following oral administration [3].

Oral Bioavailability In Vivo Pharmacology Mechanism of Action

Optimal Application Scenarios for DI-591 Based on Verified Differential Evidence


Selective CRL3 E3 Ligase Functional Studies (vs. Pan-Cullin Inhibitors)

In experiments designed to dissect the specific contribution of the CRL3 E3 ubiquitin ligase complex to protein turnover, DI-591 is the reagent of choice over pan-cullin NAE inhibitors like MLN4924. As demonstrated by Western blotting data in THLE2 and KYSE70 cells, DI-591 (at 0.3–10 µM) selectively converts only cullin 3 to its inactive form, leaving cullins 1, 2, 4A, 4B, and 5 unaffected [1]. This allows researchers to attribute observed phenotypic changes (e.g., accumulation of NRF2, a specific CRL3 substrate) directly to CRL3 inactivation, without the confounding global effects on SCF (CRL1) or other CRL complexes that occur with MLN4924 treatment [2].

High-Confidence Target Engagement Assays for DCN1/2 Isoforms

DI-591 enables high-confidence cellular target engagement studies for DCN1 and DCN2. The compound's demonstrated >1000-fold selectivity over DCN3–5 isoforms ensures that observed biological effects (e.g., disruption of DCN1-UBC12 association in co-immunoprecipitation assays or cellular thermal shift assays) are not confounded by off-target binding to other DCN family proteins. This isoform specificity is critical for validating DCN1 or DCN2 as the primary mediator of cullin 3 neddylation in specific cell types or disease models, a level of target resolution not provided by less-characterized DCN1 inhibitors or genetic knockdown approaches [3].

Mechanistic Studies Requiring Reversible Target Modulation

For pharmacological studies requiring washout experiments or reversible target engagement kinetics, DI-591 is the appropriate tool compound. Unlike covalent inhibitors DI-1548 and DI-1859 (which form irreversible bonds with DCN1's Cys115 residue and exhibit sustained target occupancy) [4], DI-591's reversible binding mechanism allows for rapid dissociation upon compound removal. This property is essential for distinguishing between direct, acute inhibition effects and indirect, adaptive cellular responses, and for performing pulse-chase experiments to assess cullin 3 neddylation dynamics .

In Vitro and Ex Vivo CRL3 Pathway Dissection (Parenteral or Cellular Assays)

DI-591 is ideally suited for detailed in vitro biochemical assays (e.g., fluorescence polarization, surface plasmon resonance for DCN1 binding), cellular mechanism studies, and ex vivo tissue experiments where precise concentration control and pathway-specific inhibition are paramount [5]. While DI-591 lacks the oral bioavailability of agents like NAcM-OPT for convenient systemic in vivo dosing [6], its well-validated cellular activity (active at 0.3 µM in THLE2 cells) and availability as a soluble 10 mM DMSO stock make it a robust and reproducible reagent for bench research focused on the molecular pharmacology of the DCN1-UBC12-CUL3 axis .

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